3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
Overview
Description
“3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid” is a chemical compound with the molecular formula C10H10F2O4 . It is also known by its CAS RN® 570408-49-0 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with two fluorine atoms and a methoxyethoxy group attached to the benzene ring . The average molecular weight is 232.18 .Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
A study reviewed the acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds, revealing significant insights into the degradation pathways of lignin, a major plant biomass component. This research is crucial for understanding the chemical processes involved in breaking down lignin into valuable chemical feedstocks, highlighting the role of specific compounds like 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid in these processes (T. Yokoyama, 2015).
Role in Enhancing Gut Functions
Benzoic acid derivatives, including this compound, have been identified to regulate gut functions significantly. These compounds improve growth and health by promoting digestion, absorption, and barrier functions in the gut. This application is vital for developing new food and feed additives that can enhance animal and potentially human health (X. Mao et al., 2019).
Degradation and Stability Studies
Research on the stability and degradation pathways of nitisinone, a compound related to the chemical class of this compound, reveals important aspects of its chemical behavior in various conditions. Understanding these pathways is essential for assessing the environmental impact and therapeutic applications of such compounds (H. Barchańska et al., 2019).
Antioxidant and Anti-inflammatory Potential
A study focusing on novel benzofused thiazole derivatives, which share a structural resemblance with this compound, highlights their potential as antioxidant and anti-inflammatory agents. This research underscores the importance of such compounds in developing new therapeutic agents (Dattatraya G. Raut et al., 2020).
Enzymatic Remediation of Organic Pollutants
Enzymatic treatment of wastewater pollutants has gained attention, with redox mediators playing a crucial role in enhancing the efficiency of enzyme-driven degradation processes. Compounds within the same chemical family as this compound could serve as redox mediators, facilitating the breakdown of recalcitrant pollutants in industrial effluents (Maroof Husain & Q. Husain, 2007).
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
For instance, they can undergo Rh (III)-catalyzed regioselective heterocyclization with acrylates . This interaction could potentially lead to changes in the target’s function, although the specifics would depend on the exact nature of the target.
Biochemical Pathways
The compound’s ability to participate in rh (iii)-catalyzed regioselective heterocyclization suggests it could influence pathways involving acrylates and phthalides .
Result of Action
Its ability to participate in chemical reactions suggests it could potentially influence cellular processes, depending on its specific targets and the nature of its interactions .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It is often used as a reactant or reagent in various chemical processes . This compound interacts with enzymes and proteins, forming stable complexes that can influence the course of biochemical reactions. For instance, it can act as a catalyst or intermediate in the synthesis of other organic compounds . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can form hydrogen bonds and π-π stacking interactions with enzymes and proteins, stabilizing the compound within the active sites and influencing the catalytic activity of these biomolecules . Additionally, it can inhibit or activate specific enzymes, leading to changes in the rates of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the overall metabolic flux within cells, leading to changes in the levels of various metabolites . The compound’s involvement in these pathways highlights its potential role in regulating cellular metabolism and influencing biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3,5-difluoro-4-(2-methoxyethoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-2-3-16-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJARJYMXLGARN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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